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RpIII toxin (Radianthus) - 110908-25-3

RpIII toxin (Radianthus)

Catalog Number: EVT-1509453
CAS Number: 110908-25-3
Molecular Formula: C8H18O7
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of RpIII toxin typically involves extraction from the tissues of Radianthus paumotensis. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the peptide from crude extracts. Following extraction, the amino acid sequence can be determined using Edman degradation or mass spectrometry, allowing for structural elucidation and functional analysis .

Technical Details
The synthesis process may also include recombinant DNA technology to produce analogs of the toxin for research purposes. By cloning the gene responsible for RpIII into expression systems such as bacteria or yeast, researchers can produce larger quantities of the toxin for further study .

Molecular Structure Analysis

Structure
The molecular structure of RpIII consists of approximately 46 amino acids, characterized by several disulfide bonds that stabilize its conformation. The presence of conserved cysteine residues is critical for maintaining the structural integrity necessary for its biological function .

Data
The specific sequence of RpIII has been identified, revealing significant homology with other sodium channel toxins from various anemone species. Notably, twelve residues are conserved across related toxins, indicating shared evolutionary traits and functional mechanisms .

Chemical Reactions Analysis

Reactions
RpIII primarily interacts with voltage-gated sodium channels in neuronal tissues. This interaction leads to the opening of these channels, resulting in increased ion permeability and subsequent neurotoxic effects. The mechanism involves competitive binding at receptor sites on the sodium channels, disrupting normal cellular signaling processes .

Technical Details
Studies have demonstrated that RpIII can alter action potentials in neurons, leading to excitotoxicity. This effect is mediated through its binding affinity and specificity towards different sodium channel isoforms, which may vary among species .

Mechanism of Action

Process
The mechanism by which RpIII exerts its toxic effects involves binding to voltage-gated sodium channels, which are crucial for action potential generation in neurons. Upon binding, RpIII stabilizes the open state of these channels, causing prolonged depolarization and eventual neuronal damage due to excessive calcium influx .

Data
Experimental data indicate that RpIII exhibits a high affinity for certain sodium channel isoforms, which may explain its potency as a neurotoxin. The specific interactions at the molecular level have been studied using electrophysiological techniques to measure changes in ion currents induced by the toxin .

Physical and Chemical Properties Analysis

Physical Properties
RpIII is typically a soluble peptide under physiological conditions. Its solubility and stability are influenced by factors such as pH and temperature, which can affect its folding and activity .

Chemical Properties
Chemically, RpIII is characterized by its polypeptide nature and contains multiple disulfide bridges that confer structural stability. Its molecular weight is approximately 5 kDa, and it exhibits significant resistance to thermal denaturation compared to other peptides due to its stabilized structure .

Applications

Scientific Uses
RpIII toxin serves as a valuable tool in neurobiology research due to its ability to modulate ion channel activity. It is utilized in studies aimed at understanding the mechanisms of synaptic transmission and neuronal excitability. Additionally, insights gained from studying RpIII may contribute to developing novel pharmacological agents targeting sodium channels for therapeutic applications in pain management and neurological disorders .

Structural Characterization of RpIII Toxin

Primary Structure Analysis

Amino Acid Sequencing of RpIII from Radianthus paumotensis

RpIII is a 47-amino acid peptide toxin originally isolated from the sea anemone Radianthus paumotensis (reclassified as Heteractis magnifica). Its complete amino acid sequence was first determined in 1987 through Edman degradation and peptide mapping techniques [4] [9]. The primary structure is:H-Gly-Cys-Cys-Ser-Asp-Pro-Arg-Asp-Gly-Pro-Cys-Lys-Gly-Arg-Gly-Cys-Thr-Arg-Ser-Gly-Lys-Cys-Arg-Asp-Leu-Trp-Gly-Ser-Gly-Ser-Gly-Arg-Cys-Tyr-Gln-Ala-Cys-Pro-Lys-Gly-Gly-Arg-Cys-Arg-Cys-Gly-OH

The sequence contains six cysteine residues forming three disulfide bonds, a hallmark of type II sea anemone sodium channel toxins [1] [10]. RpIII shares 80% sequence identity with its congener RpII from the same species, differing at only nine positions. This minor variation significantly impacts biological activity, with RpIII exhibiting higher toxicity than RpII [4] [10].

Table 1: Disulfide Bond Connectivity in RpIII

BondResidue PairStructural Role
ICys²-Cys⁴⁶Stabilizes N-terminus
IICys⁴-Cys³⁵Anchors β-hairpin
IIICys³⁰-Cys⁴⁴Secures C-terminus

Conserved Residues: Cysteine, Arginine, Glycine, Proline, and Tryptophan

Comparative analysis with five homologous sea anemone toxins revealed twelve absolutely conserved residues across species [1] [4] [8]:

  • Six cysteines: Essential for structural integrity via disulfide bonds
  • Arginine¹⁴: Critical for toxicity through electrostatic interactions with sodium channels
  • Glycine residues (Gly¹, Gly³⁸, Gly⁴⁷): Provide backbone flexibility
  • Proline⁶ and Pro³⁹: Introduce conformational constraints
  • Tryptophan²⁶: Forms hydrophobic core via stacking interactions

The Arg¹⁴ residue is functionally indispensable, as mutagenesis studies on analogous toxins (e.g., anthopleurin B) confirm its role in binding voltage-gated sodium channels (NaV) [1] [8]. The glycine-rich regions (positions 28–31: Gly-Ser-Gly-Ser) confer structural plasticity to the "functional dyad" responsible for channel interaction [6].

Table 2: Conserved Residues in Type II Sea Anemone Toxins

ResiduePosition in RpIIIConservation (%)Functional Role
Cysteine2,4,30,35,44,46100%Disulfide bonds
Arginine14100%Channel binding
Glycine1,38,47100%Backbone flexibility
Proline6,39100%Structural rigidity
Tryptophan26100%Hydrophobic core

Post-Translational Modifications and Cleavage Sites

RpIII is synthesized as a prepropeptide with a 22-residue signal peptide, a 5-residue propeptide, and the mature toxin sequence [3] [10]. Key processing events include:

  • Signal peptide cleavage: After export to secretory pathways
  • Propeptide removal: At a Lys-Arg dibasic site (↓Gly¹) by subtilisin-like proprotein convertases
  • C-terminal amidation: Absent in RpIII, unlike some type I toxins (e.g., anthopleurin)
  • Disulfide bond formation: Catalyzed by protein disulfide isomerase in nematocysts [10]

The precursor gene structure was confirmed via cDNA cloning, revealing a 47-nucleotide exon encoding the mature toxin flanked by introns with conserved GT-AG boundaries [3] [8].

Secondary and Tertiary Structural Features

β-Sheet Core and Disulfide Bond Architecture

RpIII adopts a compact β-defensin fold stabilized by three disulfide bonds (Cys²-Cys⁴⁶, Cys⁴-Cys³⁵, Cys³⁰-Cys⁴⁴) [6] [9]. The core consists of:

  • A triple-stranded antiparallel β-sheet (β1: residues 3–6; β2: 19–23; β3: 37–40)
  • A β-hairpin loop (residues 8–17) containing the critical Arg¹⁴
  • Type I β-turns at positions 24–27 and 41–44
  • A flexible C-terminal tail (residues 45–47)

Disulfide bonds create a rigid "cysteine knot" topology where Cys²-Cys⁴⁶ and Cys³⁰-Cys⁴⁴ form a ring penetrated by the Cys⁴-Cys³⁵ bond. This architecture provides exceptional thermal and proteolytic stability [6].

NMR-Based Structural Elucidation of RpIII and Homologs

Solution structures of RpIII homologs (e.g., ShI from Stichodactyla helianthus) were resolved using nuclear magnetic resonance (NMR) spectroscopy [6] [9]. Key findings:

  • Backbone dynamics: RMSD of 0.7Å for backbone atoms, indicating high stability
  • Secondary chemical shifts: Negative Δδ(¹H-α) values for residues in β-strands (-0.5 to -1.5 ppm)
  • Nuclear Overhauser effects (NOEs): 12 medium-range (|i–j|<5) and 28 long-range (|i–j|>5) NOEs constrain the 3D fold
  • Hydrogen bonding: Three β-sheet H-bonds (O⁵⁰–N²³, O⁶–N¹⁹, O³⁸–N²⁰) identified by amide exchange kinetics

The Arg¹⁴ loop (residues 8–17) exhibits conformational flexibility, with NMR relaxation data showing picosecond-nanosecond timescale motions essential for channel binding [6].

Comparative Analysis with Type I and Type II Sea Anemone Toxins

RpIII belongs to the type II sea anemone toxin family, distinguished from type I by:

Table 3: Structural Classification of Sea Anemone Sodium Channel Toxins

FeatureType I ToxinsType II Toxins (RpIII)Type III Toxins
Length (residues)46–4946–4927–32
Disulfide Bonds3 (Cys⁴-Cys⁴⁶, Cys⁶-Cys³⁶, Cys²⁹-Cys⁴⁷)3 (Cys²-Cys⁴⁶, Cys⁴-Cys³⁵, Cys³⁰-Cys⁴⁴)3–4
Conserved ResiduesArg¹², Leu¹⁸, Ser¹⁹Arg¹⁴, Trp²⁶, Pro³⁹Cys⁴, Cys¹¹, Cys²⁴, Cys²⁷
Taxonomic DistributionActiniidae familyStichodactylidae familyMultiple families
Example ToxinsAnthopleurin A (ApA)RpIII, ShIPaTX

Key structural differences:

  • Loop flexibility: Type II toxins have a more rigid β-hairpin (RMSF <1.0Å vs. >2.5Å in type I) due to the Trp²⁶-Pro³⁹ hydrophobic cluster [8] [10]
  • Electrostatic potential: Type II toxins exhibit stronger positive surface charge (+8 kcal/mol·e⁻ vs. +5 in type I) enhancing affinity for NaV channels
  • β-sheet topology: Type II lacks the type I "double hook" motif but has an extended β3-strand (residues 37–42 vs. 37–39 in type I) [6]

Phylogenetically, type I and II toxins diverged from a common ancestral gene, evidenced by halcurin toxin from Halcurias sp., which displays hybrid structural features [1] [8].

Properties

CAS Number

110908-25-3

Product Name

RpIII toxin (Radianthus)

Molecular Formula

C8H18O7

Synonyms

RpIII toxin (Radianthus)

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